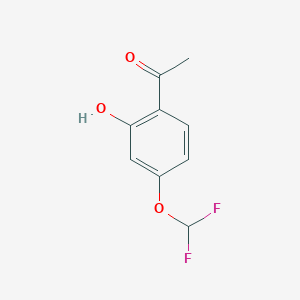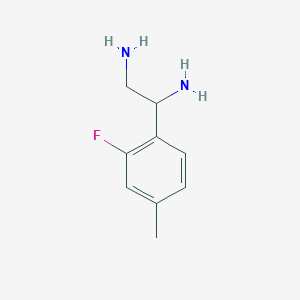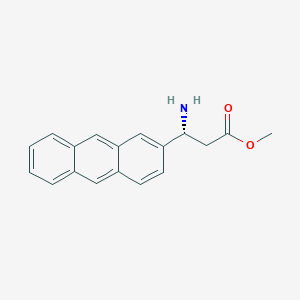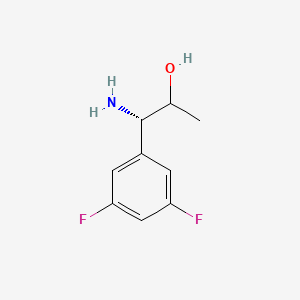
1-(4-(Difluoromethoxy)-2-hydroxyphenyl)ethan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-(Difluoromethoxy)-2-hydroxyphenyl)ethan-1-one is a synthetic organic compound that belongs to the class of chalcones. Chalcones are known for their diverse biological activities and are widely used in medicinal chemistry. This compound is characterized by the presence of a difluoromethoxy group and a hydroxy group on the phenyl ring, which contribute to its unique chemical properties.
Vorbereitungsmethoden
The synthesis of 1-(4-(Difluoromethoxy)-2-hydroxyphenyl)ethan-1-one typically involves the difluoromethylation of phenols. One common method includes the reaction of 1-(3-chloro-4-hydroxyphenyl)ethan-1-one with sodium 2-chloro-2,2-difluoroacetate in the presence of cesium carbonate and dry DMF (dimethylformamide) as a solvent. The reaction is carried out under nitrogen atmosphere at 120°C for 2 hours . Industrial production methods may involve similar synthetic routes but optimized for large-scale production.
Analyse Chemischer Reaktionen
1-(4-(Difluoromethoxy)-2-hydroxyphenyl)ethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The difluoromethoxy group can be substituted with other functional groups under appropriate conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1-(4-(Difluoromethoxy)-2-hydroxyphenyl)ethan-1-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antioxidant properties.
Medicine: Explored for its potential use in drug development due to its biological activities.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 1-(4-(Difluoromethoxy)-2-hydroxyphenyl)ethan-1-one involves its interaction with various molecular targets. The difluoromethoxy group enhances its ability to act as a hydrogen-bond donor, which can influence its binding to biological targets . The hydroxy group also plays a role in its reactivity and interaction with enzymes and receptors.
Vergleich Mit ähnlichen Verbindungen
1-(4-(Difluoromethoxy)-2-hydroxyphenyl)ethan-1-one can be compared with other chalcone derivatives:
1-(4-(Difluoromethoxy)-2-fluorophenyl)ethan-1-one: Similar structure but with a fluorine atom instead of a hydroxy group.
1-(3-(Difluoromethyl)-2-fluorophenyl)ethanone: Contains a difluoromethyl group instead of a difluoromethoxy group.
1-(4-iodophenyl)ethan-1-one: Contains an iodine atom instead of a difluoromethoxy group. These compounds share some chemical properties but differ in their reactivity and biological activities, highlighting the unique features of this compound.
Eigenschaften
Molekularformel |
C9H8F2O3 |
|---|---|
Molekulargewicht |
202.15 g/mol |
IUPAC-Name |
1-[4-(difluoromethoxy)-2-hydroxyphenyl]ethanone |
InChI |
InChI=1S/C9H8F2O3/c1-5(12)7-3-2-6(4-8(7)13)14-9(10)11/h2-4,9,13H,1H3 |
InChI-Schlüssel |
DTWTYWLSJUXDKZ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)C1=C(C=C(C=C1)OC(F)F)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(2R)-2-Amino-2-[3-(methylethyl)phenyl]acetic acid](/img/structure/B13044361.png)


![8-(3-Chloro-4-fluoro-5-methoxyphenyl)-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B13044382.png)





![4,6-Difluoro-2-(methylthio)-5-phenoxy-1H-benzo[D]imidazole](/img/structure/B13044409.png)



